molecular formula C12H12FNO2S2 B10912402 N-(2-Ethylphenyl)-5-fluorothiophene-2-sulfonamide

N-(2-Ethylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10912402
M. Wt: 285.4 g/mol
InChI Key: JRJPSZSMMAIGCJ-UHFFFAOYSA-N
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Description

N~2~-(2-Ethylphenyl)-5-fluoro-2-thiophenesulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated thiophene with a sulfonyl chloride derivative, such as 2-ethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N2-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Continuous Flow Synthesis: Utilizing microreactors for the Paal-Knorr synthesis and subsequent fluorination steps to ensure precise control over reaction conditions.

    Automated Purification: Implementing automated chromatography systems for the purification of intermediates and final products to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene amines.

    Substitution: Thiophene derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

N~2~-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which can mimic biological substrates.

Mechanism of Action

The mechanism by which N2-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide exerts its effects involves:

    Molecular Targets: The sulfonamide group interacts with enzymes and proteins, potentially inhibiting their activity by mimicking natural substrates.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-Ethylphenyl)-5-chloro-2-thiophenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N~2~-(2-Ethylphenyl)-5-bromo-2-thiophenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N~2~-(2-ethylphenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-2-9-5-3-4-6-10(9)14-18(15,16)12-8-7-11(13)17-12/h3-8,14H,2H2,1H3

InChI Key

JRJPSZSMMAIGCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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